molecular formula C9H13N3O B2395304 N-[(2-Ethylpyrazol-3-yl)methyl]prop-2-enamide CAS No. 2305401-13-0

N-[(2-Ethylpyrazol-3-yl)methyl]prop-2-enamide

Cat. No.: B2395304
CAS No.: 2305401-13-0
M. Wt: 179.223
InChI Key: DAKVGORLGASYNR-UHFFFAOYSA-N
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Description

N-[(2-Ethylpyrazol-3-yl)methyl]prop-2-enamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-Ethylpyrazol-3-yl)methyl]prop-2-enamide typically involves the reaction of 2-ethylpyrazole with an appropriate acylating agent. One common method is the reaction of 2-ethylpyrazole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-[(2-Ethylpyrazol-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-[(2-Ethylpyrazol-3-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of N-[(2-Ethylpyrazol-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    Diacetone acrylamide: Another amide derivative with similar structural features.

    N-(2-Methyl-4-oxopentan-2-yl)prop-2-enamide: A structurally related compound with different substituents.

Comparison: N-[(2-Ethylpyrazol-3-yl)methyl]prop-2-enamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Compared to diacetone acrylamide, it may exhibit different reactivity and bioactivity due to the pyrazole moiety. Similarly, the specific substituents on the pyrazole ring can influence its interactions with molecular targets, making it distinct from other related compounds.

Properties

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-3-9(13)10-7-8-5-6-11-12(8)4-2/h3,5-6H,1,4,7H2,2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKVGORLGASYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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